N-(2-cyclopropanecarbonyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)-4-methylbenzamide
Description
N-(2-cyclopropanecarbonyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)-4-methylbenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a cyclopropanecarbonyl group at position 2 and a 4-methylbenzamide moiety at position 3. The 1,2,4-thiadiazole ring system is known for its diverse bioactivity, including antimicrobial, antifungal, and plant growth-regulating properties . The cyclopropane group introduces steric and electronic effects that may enhance metabolic stability and binding affinity, while the 4-methylbenzamide substituent contributes to lipophilicity and π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3-oxo-1,2,4-thiadiazol-5-yl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-8-2-4-9(5-3-8)11(18)15-13-16-14(20)17(21-13)12(19)10-6-7-10/h2-5,10H,6-7H2,1H3,(H,15,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIPOIJIJIQCCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropanecarbonyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)-4-methylbenzamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, followed by the introduction of the cyclopropane and benzamide groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-throughput screening methods can optimize the reaction conditions, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropanecarbonyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(2-cyclopropanecarbonyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)-4-methylbenzamide. It has been tested for its ability to inhibit various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated significant anti-proliferative effects against several cancer cell lines, including K562 (chronic myelogenous leukemia), MCF-7 (breast adenocarcinoma), and HeLa (cervical carcinoma). The IC50 values were comparable to known protein kinase inhibitors like imatinib and sorafenib .
Potential Therapeutic Applications
Given its biological activity, this compound holds promise in various therapeutic areas:
Cancer Therapy
Due to its ability to inhibit cancer cell growth, this compound could be developed into a therapeutic agent for treating various malignancies. Its structural similarities to established kinase inhibitors suggest it may function effectively within similar pathways .
Other Diseases
Preliminary studies indicate potential applications in other disease areas where protein kinases play a critical role, such as neurodegenerative diseases and metabolic disorders . Further research is needed to explore these avenues.
Mechanism of Action
The mechanism by which N-(2-cyclopropanecarbonyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)-4-methylbenzamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in 1,2,4-Thiadiazole Derivatives
The structural uniqueness of the target compound lies in its substituents. Below is a comparison with similar derivatives:
Key Observations :
Biological Activity
N-(2-cyclopropanecarbonyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)-4-methylbenzamide, with the CAS number 478031-92-4, is a compound that has garnered attention for its potential biological activities. This compound features a thiadiazole ring and a benzamide moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms of action and potential therapeutic applications.
The molecular formula of this compound is C14H13N3O3S, with a molecular weight of 303.34 g/mol. The predicted density is approximately 1.53 g/cm³ and a pKa value around 7.32 .
Research indicates that compounds containing the thiadiazole structure often exhibit diverse biological activities due to their ability to interact with various biological targets. The mechanisms through which this compound may exert its effects include:
- Enzyme Inhibition : Similar thiadiazole derivatives have been shown to inhibit key enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism .
- Antimicrobial Activity : Thiadiazole compounds are often evaluated for their antibacterial and antifungal properties, showing significant activity against various pathogens .
- Antitumor Activity : Some studies suggest that derivatives of thiadiazole can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
Biological Activity Studies
Several studies have investigated the biological activities of related compounds and provided insights into the potential efficacy of this compound.
Antimicrobial Activity
A review highlighted that similar thiadiazole derivatives demonstrate significant antimicrobial properties against bacteria such as Staphylococcus aureus and fungi like Candida albicans. The inhibition zones for these compounds ranged from 15 mm to 25 mm depending on the structure and substituents present on the thiadiazole ring .
Enzyme Inhibition
In vitro studies have shown that certain thiadiazole derivatives can inhibit MAO-A with IC50 values in the micromolar range. This suggests that this compound could potentially exhibit similar inhibitory effects .
Case Studies
- Study on Antitumor Activity : A related compound was tested for its cytotoxic effects on cancer cell lines. The study reported an IC50 value indicating significant inhibition of cell proliferation at concentrations as low as 10 µM .
- Antimicrobial Screening : Another study screened a series of thiadiazole derivatives against common pathogens. The results indicated that modifications to the benzamide moiety enhanced antimicrobial activity significantly compared to unmodified compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
